Cas no 52090-60-5 (3-PYRIDINAMINE, 2-METHYL-6-PHENYL-)
3-PYRIDINAMINE, 2-METHYL-6-PHENYL- Chemical and Physical Properties
Names and Identifiers
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- 3-PYRIDINAMINE, 2-METHYL-6-PHENYL-
- A1-42116
- SCHEMBL6618672
- DB-409854
- 52090-60-5
- 2-Methyl-6-phenyl-3-pyridinamine
- 2-methyl-6-phenylpyridin-3-amine
-
- Inchi: 1S/C12H12N2/c1-9-11(13)7-8-12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
- InChI Key: HQOGYMUPUNEIKL-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C2=CC=CC=C2)=CC=C1N
Computed Properties
- Exact Mass: 184.100048391Da
- Monoisotopic Mass: 184.100048391Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
3-PYRIDINAMINE, 2-METHYL-6-PHENYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003987-250mg |
3-Amino-2-methyl-6-phenylpyridine |
52090-60-5 | 97% | 250mg |
$673.20 | 2023-09-01 | |
| Alichem | A022003987-500mg |
3-Amino-2-methyl-6-phenylpyridine |
52090-60-5 | 97% | 500mg |
$1029.00 | 2023-09-01 | |
| Alichem | A022003987-1g |
3-Amino-2-methyl-6-phenylpyridine |
52090-60-5 | 97% | 1g |
$1646.40 | 2023-09-01 |
3-PYRIDINAMINE, 2-METHYL-6-PHENYL- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-PYRIDINAMINE, 2-METHYL-6-PHENYL-
3-Pyridinamine, 2-Methyl-6-Phenyl-
3-Pyridinamine, 2-Methyl-6-Phenyl (CAS No. 52090-60-5) is a heterocyclic aromatic amine compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyridine derivative family, characterized by its six-membered aromatic ring containing one nitrogen atom. The presence of a methyl group at the 2-position and a phenyl group at the 6-position introduces unique electronic and steric properties, making it a versatile building block in organic synthesis.
The synthesis of 3-pyridinamine, 2-methyl-6-phenyl involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its availability for research and industrial applications. The compound's structure allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules.
3-Pyridinamine, 2-methyl-6-phenyl has garnered attention in the field of medicinal chemistry due to its potential as a scaffold for drug discovery. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its role in the development of therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to modulate kinase activity, a critical target in cancer therapy.
In addition to its pharmaceutical applications, 3-pyridinamine, 2-methyl-6-phenyl has found utility in materials science. Its aromaticity and conjugation make it a promising candidate for use in organic electronics. Recent studies have explored its application as an electron transport layer in organic light-emitting diodes (OLEDs), where it demonstrates enhanced charge transport properties compared to traditional materials.
The compound's stability under various conditions has also been extensively studied. Research indicates that 3-pyridinamine, 2-methyl-6-phenyl exhibits good thermal stability up to 200°C and is resistant to oxidation under mild conditions. These properties make it suitable for use in high-temperature chemical processes and as a stabilizer in polymer formulations.
From an environmental perspective, the biodegradation of 3-pyridinamine, 2-methyl-6-phenyl has been investigated to assess its eco-friendliness. Studies reveal that the compound undergoes microbial degradation under aerobic conditions, with complete mineralization achieved within 4 weeks. This finding is crucial for industries seeking sustainable chemical solutions with minimal environmental impact.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-pyridinamine, 2-methyl-6-phenyl. Quantum mechanical calculations have revealed that the methyl and phenyl substituents significantly influence the compound's frontier molecular orbitals, enhancing its reactivity towards electrophilic substitution reactions. These findings are valuable for designing more efficient synthetic pathways and predicting reactivity trends in related compounds.
In summary, 3-pyridinamine, 2-methyl-6-phenyl (CAS No. 52090-60-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and versatile properties continue to drive innovative research across diverse fields. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing modern chemical technologies.
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